Technical Guide: 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Technical Guide: 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
CAS Number: 143150-92-9
This technical guide provides a comprehensive overview of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, a key intermediate in the synthesis of the novel oral anticoagulant, Edoxaban. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound containing a fused thiazole and pyridine ring system. Its primary significance lies in its role as a crucial building block in the manufacturing of Edoxaban, a direct factor Xa inhibitor.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 143150-92-9 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₇H₉BrN₂S | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 233.13 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Color | Grey | --INVALID-LINK-- |
| Predicted Boiling Point | 286.4 ± 30.0 °C | --INVALID-LINK-- |
| Predicted Density | 1.594 ± 0.06 g/cm³ | --INVALID-LINK-- |
| Predicted pKa | 6.41 ± 0.20 | --INVALID-LINK-- |
| Solubility | Slightly soluble in Acetonitrile and Chloroform. Soluble in common organic solvents like ethanol, methanol, and dichloromethane. | --INVALID-LINK--, --INVALID-LINK-- |
| Storage Temperature | 2-8°C under an inert atmosphere | --INVALID-LINK-- |
Table 2: Spectroscopic Data
| Type | Data | Source |
| ¹H-NMR (CDCl₃) | δppm 3.58-3.57 (t, 3H, J = 1.8Hz), 2.92-2.87 (m, 2H), 2.81-2.76 (m, 2H), 2.49 (s, 3H) | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The primary synthetic route to 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves the diazotization and bromination of its amino precursor.
Synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine[1]
Starting Material: 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
Reagents and Solvents:
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Water
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48% Hydrobromic acid
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Sodium nitrite
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5N Sodium hydroxide solution
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Toluene
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Anhydrous sodium sulfate
Experimental Procedure:
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Suspend 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (600.0 g, 3.545 mol) in water (6.0 L).
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Slowly add 48% hydrobromic acid (4.2 L) dropwise at a temperature of 0 to 15 °C.
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Subsequently, add a solution of sodium nitrite (367.2 g, 3.56 mol) in water (1.8 L) dropwise over a period of 1.5 to 5 hours.
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After the addition is complete, heat the reaction mixture to 30°C and stir continuously for 24 hours.
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Upon completion of the reaction, neutralize the mixture with 5N aqueous sodium hydroxide solution (6.0 L) to a pH of 12.5.
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Extract the aqueous layer with toluene in two batches (12.0 L and 6.0 L).
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Combine the toluene layers and dry with anhydrous sodium sulfate (1202.0 g).
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Filter to remove insoluble matter and concentrate the mother liquor under reduced pressure at 40 °C to yield the target product.
Yield: 557.6 g (67.5%)
Biological Activity and Mechanism of Action
As a synthetic intermediate, 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is not intended for direct biological application and is not expected to exhibit significant pharmacological activity on its own. Its importance is derived from its role in the synthesis of Edoxaban. Edoxaban is a potent and selective direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade. By inhibiting Factor Xa, Edoxaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots.
The biological relevance of the title compound is therefore indirect, serving as a critical component for the construction of the pharmacologically active molecule, Edoxaban.
Safety Information
Table 3: GHS Hazard and Precautionary Statements
| Category | Codes | Description |
| Pictogram | GHS07 | Exclamation Mark |
| Signal Word | Warning | |
| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Precautionary Statements | P261, P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapours/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This information is sourced from --INVALID-LINK--. It is recommended to consult the full Safety Data Sheet (SDS) before handling this compound.
Conclusion
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a vital chemical intermediate with well-defined properties and a clear synthetic pathway. Its primary application in the pharmaceutical industry, specifically in the production of Edoxaban, underscores its importance. While it does not possess inherent therapeutic activity, its structural features are essential for the assembly of a life-saving anticoagulant medication. This guide provides a foundational understanding for researchers and developers working with this compound.
